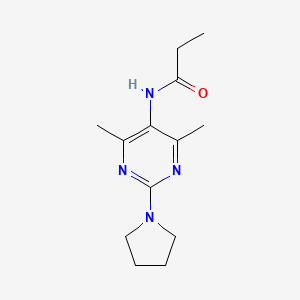

![molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3](/img/structure/B2991318.png)

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol is a compound that belongs to the class of phenanthroimidazole derivatives. These compounds are known for their unique structural features and versatile applications in various fields such as organic electronics, photonics, and medicinal chemistry. The phenanthroimidazole core provides a rigid and planar structure, which is beneficial for electronic and optical properties.

Applications De Recherche Scientifique

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in various applications, such as in organic light-emitting diodes (oleds) .

Mode of Action

The compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This process results in a large Stoke’s shifted fluorescence emission from the phototautomer . The compound’s interaction with its environment through this ESIPT process is a key aspect of its mode of action.

Biochemical Pathways

The esipt process it undergoes can influence various biochemical reactions, particularly those involving proton transfer .

Pharmacokinetics

It’s worth noting that the polar nature of the imidazole ring in similar compounds can improve pharmacokinetic parameters and help overcome solubility problems of poorly soluble drug entities .

Result of Action

The result of the compound’s action is primarily observed in its photoluminescence properties. The ESIPT process leads to a significant red shift in the emission spectrum, which is unique to this class of compounds . This property has been exploited in the detection of certain substances, such as hydrogen fluoride found in G-series nerve agents .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride can trigger the ESIPT process, leading to a change in the compound’s emission properties . Additionally, the compound exhibits good thermal stability, which can favor its use in various applications .

Analyse Biochimique

Biochemical Properties

The compound 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has been found to exhibit suitable physical properties for a host material in OLEDs . Its highest occupied molecular orbital (HOMO) energy level is favorable for hole injection from the transporting layer This suggests that the compound may interact with various enzymes and proteins involved in electron transport and energy production within cells

Molecular Mechanism

Its role in electron transport suggests it may interact with biomolecules involved in this process, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Its thermal stability suggests it could have long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

Given its potential role in electron transport, it may interact with enzymes or cofactors involved in energy production pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves the condensation of 9,10-phenanthraquinone with an appropriate aromatic aldehyde and ammonium acetate. This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The imidazole ring can be reduced under suitable conditions.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated phenanthroimidazole derivatives.

Comparaison Avec Des Composés Similaires

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol can be compared with other similar compounds to highlight its uniqueness:

5-(diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol: Exhibits strong fluorescence and is used in OLEDs.

2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: Similar structure but different substitution pattern, leading to variations in electronic and optical properties.

4,4’-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Used as a blue emitter in OLEDs.

These comparisons highlight the unique structural features and applications of this compound in various fields.

Propriétés

IUPAC Name |

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZDFIMVQJKIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)

![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)

![2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one](/img/structure/B2991252.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2991257.png)